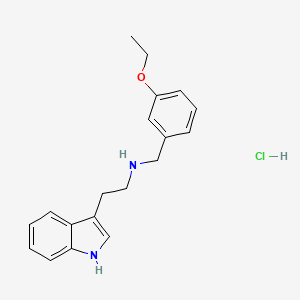![molecular formula C18H24FNO4 B5468247 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5468247.png)
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as FDU-PB-22, is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-derived synthetic cannabinoids and has been found to have potent agonist activity at the cannabinoid receptors.
作用机制
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one binds to the CB1 and CB2 receptors in the body, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the modulation of various physiological processes. This compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects in the body. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to have a negative impact on the cardiovascular system, with studies showing that it can cause an increase in heart rate and blood pressure.
实验室实验的优点和局限性
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has several advantages as a research tool. It is a potent agonist at the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. One major limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids in the body. Additionally, this compound has been found to have a high affinity for the CB1 receptor, which may limit its usefulness for studying the effects of cannabinoids on the CB2 receptor.
未来方向
There are several future directions for research involving 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of more selective agonists for the CB2 receptor, which may have therapeutic potential for the treatment of various diseases. Another area of research is the development of synthetic cannabinoids that have fewer negative cardiovascular effects than this compound. Additionally, further studies are needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the body as a whole.
合成方法
The synthesis of 8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 2-fluoro-4,5-dimethoxybenzylamine with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with 1-bromo-8-azaspiro[4.5]decane to yield this compound.
科学研究应用
8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been used extensively in scientific research to understand the mechanism of action of synthetic cannabinoids. It has been found to be a potent agonist at the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, pain, and mood.
属性
IUPAC Name |
9-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-22-15-10-13(14(19)11-16(15)23-2)12-20-8-7-18(5-3-9-24-18)6-4-17(20)21/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWBSXIFTOJMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3(CCCO3)CCC2=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B5468187.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5468190.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5468193.png)

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5468213.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5468231.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5468236.png)
![1-ethyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5468245.png)

![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5468263.png)
![4-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5468270.png)